2-Hydroxy-4-phenylbutanoic acid is a chiral molecule existing in two enantiomeric forms: (R)-2-hydroxy-4-phenylbutanoic acid and (S)-2-hydroxy-4-phenylbutanoic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting-enzyme (ACE) inhibitors like benazepril []. It serves as a valuable building block for constructing biologically active molecules, including peptidomimetics, which are synthetic molecules that mimic the biological activity of peptides [].
2-Hydroxy-4-phenylbutanoic acid, also known as 2-hydroxy-4-phenylbutyric acid, is a compound with the molecular formula and a molecular weight of 180.2 g/mol. This compound is notable for its potential applications in pharmaceuticals and as a biochemical precursor. It is classified under the category of hydroxy acids, which are organic compounds containing hydroxyl groups attached to a carbon atom that is also part of a carboxylic acid.
The compound can be synthesized from various precursors, including phenylpropyl aldehyde and pyruvic acid. Its classification as a hydroxy acid places it among compounds that exhibit both acidic and alcohol properties, making it versatile for various chemical reactions and applications.
Several synthesis routes for 2-hydroxy-4-phenylbutanoic acid have been documented:
The molecular structure of 2-hydroxy-4-phenylbutanoic acid consists of a butanoic acid backbone with a hydroxyl group at the second carbon and a phenyl group at the fourth carbon. The structural representation can be illustrated as follows:
Key structural data includes:
2-Hydroxy-4-phenylbutanoic acid participates in various chemical reactions typical of hydroxy acids, including:
These reactions are critical for synthesizing derivatives that may have enhanced biological activity or different solubility characteristics.
The mechanism of action for 2-hydroxy-4-phenylbutanoic acid primarily revolves around its role as an intermediate in biochemical pathways. Its hydroxyl group allows it to participate in hydrogen bonding, influencing its reactivity and interaction with biological molecules. The compound has been studied for its potential effects on metabolic pathways, particularly in relation to fatty acid metabolism and its influence on cellular signaling pathways .
The physical properties of 2-hydroxy-4-phenylbutanoic acid include:
Chemical properties highlight its reactivity due to the presence of both hydroxyl and carboxylic functional groups, allowing it to engage in various chemical transformations essential for synthetic applications .
2-Hydroxy-4-phenylbutanoic acid finds applications in several scientific fields:
2-Hydroxy-4-phenylbutanoic acid (HPBA, C10H12O3) is a chiral carboxylic acid featuring a hydroxyl group at the C2 position and a phenyl moiety at the C4 terminus of its aliphatic chain. Its molecular weight is 180.20 g/mol, with a melting point of 114–117°C [6]. The C2 carbon constitutes a stereogenic center, yielding (R)- and (S)-enantiomers that exhibit distinct biological activities and pharmaceutical utilities. The (R)-enantiomer displays a specific optical rotation of [α]20D = −9.5° (c = 2.8 in ethanol) [6]. The spatial orientation of the hydroxyl group critically influences molecular recognition by enzymatic targets, making enantiopure synthesis essential for pharmaceutical applications.
Table 1: Key Properties of 2-Hydroxy-4-phenylbutanoic Acid Enantiomers
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
CAS Number | 29678-81-7 [9] | 7326-19-4 [9] |
Specific Optical Rotation | [α]20D = −9.5° (c=2.8, EtOH) [6] | Not reported in search results |
Melting Point | 114–117°C [6] | Similar range (exact value not specified) |
Molecular Formula | C10H12O3 | C10H12O3 |
Bioactivity Relevance | ACE inhibitor precursor [1] [2] | Limited pharmaceutical relevance |
HPBA serves as a vital chiral synthon for synthesizing enantiomerically pure pharmaceuticals. The (R)-enantiomer is particularly valuable for constructing active pharmaceutical ingredients (APIs) requiring specific spatial configurations for target engagement. Its molecular architecture—combining a carboxylic acid handle, a chiral alcohol, and an aromatic moiety—enables versatile chemical transformations, including esterification, amidation, and ring-forming reactions. The benzylic group facilitates π-stacking interactions in biological systems, while the hydroxyacid moiety mimics transition states in enzymatic processes [7]. This dual functionality underpins its utility in synthesizing complex molecules where chiral fidelity directly correlates with therapeutic efficacy.
The (R)-enantiomer of HPBA is the key chiral precursor for numerous ACE inhibitors, including benazepril, enalapril, lisinopril, ramipril, and quinapril [2] [8]. These drugs constitute first-line therapies for hypertension and heart failure, collectively generating substantial revenue in the global antihypertensive market (estimated at $45 billion annually as of 2011, with ACE inhibitors representing ~10% share) [8]. Mechanistically, ACE inhibitors derived from (R)-HPBA block the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor—thereby reducing blood pressure and cardiac workload. The strict enantiomeric purity requirement (>99% ee) stems from the stereospecific binding of these drugs to the ACE active site, where incorrect chirality drastically diminishes potency [3] [5]. Industrial-scale production of (R)-HPBA thus represents a critical bottleneck in manufacturing these life-saving medications.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1